N-(2-Methoxyethyl) Substituent Confers a Distinct Physicochemical Signature Relative to the N-(2-Phenylethyl) Analog
The target compound replaces the terminal phenyl ring present in the most closely tested analog (N‑(2‑phenylethyl)benzamide; BACE1 IC₅₀ = 4.8 μM [1]) with a methoxy group, introducing an additional hydrogen‑bond acceptor and reducing logP. Predicted ACD/LogP for 865611‑91‑2 is 4.25 and ACD/LogD₅.₅ is 4.20, with a topological polar surface area (TPSA) of 55 Ų and zero Rule‑of‑Five violations . The N‑(2‑phenylethyl) analog is expected to have a higher logP (estimated ~5.0 based on the additive contribution of the –CH₂CH₂Ph fragment vs. –CH₂CH₂OCH₃) and a lower TPSA, making 865611‑91‑2 the more polar and potentially more soluble member of the pair.
| Evidence Dimension | Predicted lipophilicity (ACD/LogP) and polarity (TPSA) |
|---|---|
| Target Compound Data | ACD/LogP = 4.25; TPSA = 55 Ų |
| Comparator Or Baseline | N-(2-phenylethyl) analog: LogP estimated ~5.0 (fragment-based); TPSA ≈ 35–40 Ų (estimated) |
| Quantified Difference | ΔLogP ≈ −0.75; ΔTPSA ≈ +15–20 Ų |
| Conditions | ACD/Labs Percepta PhysChem Module v14.00 predictions |
Why This Matters
Lower logP and higher TPSA are associated with improved aqueous solubility and reduced non-specific protein binding, which can translate into cleaner screening data and lower attrition in biochemical assays.
- [1] BRENDA Enzyme Database. EC 3.4.23.46 (BACE1) – IC₅₀ value entry for N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-phenylethyl)benzamide. https://www.brenda-enzymes.org/literature.php?r=717358 (accessed 2024). View Source
